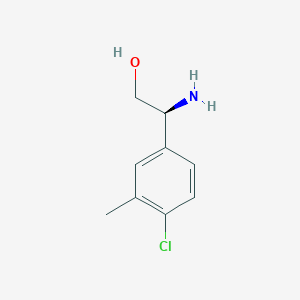

(s)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(s)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

Chlorination: The benzene derivative undergoes chlorination to introduce the chlorine atom at the desired position.

Amination: The chlorinated benzene is then subjected to amination to introduce the amino group.

Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and amination processes, followed by purification steps to ensure the desired enantiomeric purity. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the amino or hydroxyl groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups like methoxy or tert-butyl groups.

Scientific Research Applications

(s)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-methylmethcathinone: This compound shares a similar phenyl ring substitution pattern but differs in its overall structure and properties.

4-Chloro-3-methylphenylalanine: Another compound with a similar substitution pattern on the phenyl ring but with different functional groups.

Uniqueness

(s)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

(S)-2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol, also known as (S)-2-amino-2-(4-chlorophenyl)ethanol, is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃ClN₂O and a molecular weight of approximately 187.65 g/mol. Its structure features a 4-chloro-3-methylphenyl group attached to a carbon that bears both an amino group and a hydroxyl group. This configuration contributes to its biological activity by allowing interactions with various biological targets, such as receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for multiple receptors. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, which enhances binding affinity and specificity towards these targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in pain management and inflammatory conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Preliminary assays suggest that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Study on Antimicrobial Efficacy

A study published in 2024 examined the antimicrobial effects of this compound against various pathogens. The researchers found that the compound inhibited the growth of multiple strains, showcasing its broad-spectrum antibacterial activity. The study emphasized the importance of structural features in enhancing the compound's potency against these pathogens .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of related compounds have provided insights into how modifications to the molecular structure can influence biological activity. For example, variations in substituents on the phenyl ring significantly impacted both binding affinity and antimicrobial efficacy, highlighting the importance of specific functional groups in optimizing therapeutic potential .

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(2S)-2-amino-2-(4-chloro-3-methylphenyl)ethanol |

InChI |

InChI=1S/C9H12ClNO/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |

InChI Key |

HXFODOBXADNUES-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](CO)N)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CO)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.